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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

These application notes provide a detailed protocol for the use of Calcium Crimson™ AM
ester, a fluorescent indicator designed for the measurement of intracellular calcium
concentration ([Ca2*]i). This document is intended for researchers, scientists, and drug
development professionals utilizing fluorescence microscopy, flow cytometry, or microplate-
based assays to monitor calcium signaling in live cells.

Introduction

Calcium Crimson™ is a long-wavelength fluorescent indicator for cytosolic calcium.[1] Like
other acetoxymethyl (AM) ester derivatives of calcium indicators, Calcium Crimson™, AM is a
cell-permeant dye that can be passively loaded into live cells.[2][3] Once inside the cell,
ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now membrane-
impermeant Calcium Crimson™ in the cytoplasm.[2][3][4] Upon binding to Caz*, the
fluorescence emission intensity of Calcium Crimson™ increases significantly with little shift in
wavelength.[1][5] Its long-wavelength excitation and emission properties make it particularly
useful for minimizing interference from cellular autofluorescence.[5]

Mechanism of Action

The use of Calcium Crimson™, AM ester relies on a two-step process: passive diffusion into
the cell and subsequent enzymatic cleavage. The AM ester groups render the molecule
hydrophobic, allowing it to readily cross the plasma membrane.[6][7] Inside the cell,
intracellular esterases cleave the AM esters, converting the non-fluorescent, calcium-
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insensitive probe into its fluorescent, calcium-sensitive form, which is then retained within the
cell.[2][4]
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Mechanism of Calcium Crimson™ AM Ester Loading and Ca2* Detection.

Spectral Properties

The spectral characteristics of Calcium Crimson™ make it compatible with various
fluorescence-based instruments.

Property Wavelength (nm)
Excitation Maximum (Ca2*-bound) ~589-590 nm[5][8]
Emission Maximum (Ca2*-bound) ~606-615 nm[3][9]

Table 1: Spectral properties of Calcium Crimson™.,

Experimental Protocols
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This section provides a detailed protocol for loading cells with Calcium Crimson™, AM ester.
This protocol is a general guideline and may require optimization for specific cell types and
experimental conditions.[7]

Reagent Preparation

1. Calcium Crimson™, AM Ester Stock Solution (1-10 mM):

o Prepare a stock solution of Calcium Crimson™, AM ester in high-quality, anhydrous
dimethyl sulfoxide (DMSO).[6][10][11]

o AM esters are susceptible to hydrolysis, so ensure the DMSO is anhydrous.[6][7][10]

o Store the DMSO stock solution in small aliquots, desiccated and protected from light at
-20°C.[6][10] Under these conditions, the stock solution should be stable for several months.
[6][10]

2. Pluronic® F-127 Solution (20% w/v in DMSO):

e Pluronic® F-127 is a non-ionic detergent that can aid in the dispersion of the AM ester in
agueous loading buffers.[10]

« Its use is optional but recommended to improve loading efficiency.[12][13]
3. Loading Buffer:

o Use a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-
buffered saline.[6][7] The buffer should be free of serum, as it may contain esterase activity
that can hydrolyze the AM ester extracellularly.[11][14]

Cell Loading Protocol
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Prepare 1-10 mM
Calcium Crimson™, AM
Stock in DMSO

Optional: Add Pluronic® F-127
(final conc. ~0.02%)

Prepare Working Solution
(1-10 pM in Buffer)

'

Incubate Cells
(20-60 min at RT or 37°C)

Y

Wash Cells 2-3 times
with Dye-Free Buffer

l

Allow for De-esterification
(Optional, ~15-60 min)

Measure Fluorescence
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Experimental workflow for cell loading with Calcium Crimson™, AM.
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» Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Calcium
Crimson™, AM stock solution to room temperature.[6] Prepare a working solution of 1 to 10
UM in the desired buffer.[6][7] For many cell lines, a concentration of 4-5 uM is
recommended.[6][7] The optimal concentration should be determined empirically.[6][7]

o Optional: To improve solubility, mix the AM ester stock solution with an equal volume of
20% Pluronic® F-127 in DMSO before diluting into the loading buffer. This results in a final
Pluronic® F-127 concentration of approximately 0.02%.[10]

e Cell Incubation: Replace the cell culture medium with the Calcium Crimson™, AM working
solution. Incubate the cells for 20 to 60 minutes at room temperature or 37°C, protected from
light.[6][7] Note that incubating at 37°C may promote dye compartmentalization in
organelles.[13]

o Wash: After incubation, wash the cells two to three times with fresh, dye-free buffer to
remove excess probe.[6][7][11]

o De-esterification: Allow the cells to incubate in the dye-free buffer for an additional 15-60
minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.[15]

o Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence
microscope, flow cytometer, or microplate reader with the appropriate excitation and
emission filters for Calcium Crimson™.

Quantitative Parameters for Cell Loading
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Parameter

Recommended Range

Notes

Stock Solution Concentration

1-10 mM in anhydrous DMSO

Prepare fresh or use aliquots
stored at -20°C.[6][10]

Working Concentration

1-10 pM

Optimal concentration is cell-

type dependent.[6][7]

Pluronic® F-127

~0.02% final concentration

Optional, aids in dye

solubilization.[10]

Incubation Time

20-60 minutes

Longer times may be needed
for weakly fluorescent
indicators.[6][7]

Incubation Temperature

Room Temperature to 37°C

Lower temperatures may

reduce compartmentalization.

[6]7]

Probenecid/Sulfinpyrazone

1-25mM/0.1-0.25 mM

Optional, to reduce leakage of
de-esterified dye.[6][7]

Table 2: Summary of quantitative parameters for Calcium Crimson™, AM ester cell loading.

Troubleshooting

Successful measurement of intracellular calcium with Calcium Crimson™, AM ester depends

on proper loading and minimal artifacts.
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Possible Causes

Possible Causes

- Incomplete hydrolysis
- Low dye concentration
- Dye leakage

- Extracellular dye
- Incomplete washing
- Autofluorescence

Possible Causes

Possible Causes

- Poor dye solubilization
- Cell clumping

- Dye compartmentalization

- Cell health issues
- Inactive stimulus

Solutions Solutions Solutions

- Increase incubation time
- Increase dye concentration
- Add probenecid/sulfinpyrazone

- Thorough washing
- Use serum-free media
- Use appropriate filters

- Load at lower temperature
- Check cell viability
- Verify stimulus activity

Solutions
- Use Pluronic® F-127
- Ensure single-cell suspension

Click to download full resolution via product page

Troubleshooting common issues in calcium imaging experiments.

e Low Signal: This could be due to inefficient loading or leakage of the dye. Try increasing the
dye concentration or incubation time.[16] To reduce leakage, organic anion transport
inhibitors like probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) can be added to the
medium.[6][7]

+ High Background: Incomplete washing can leave extracellular dye, contributing to high
background fluorescence. Ensure thorough washing steps.[6] Extracellular hydrolysis of the
AM ester due to esterases in serum can also be a cause; always use serum-free media for
loading.[11]

» Patchy or Uneven Staining: This may indicate poor solubility of the AM ester. The use of
Pluronic® F-127 is recommended to improve dye dispersion.[10]
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o Dye Compartmentalization: Some cell types may sequester the dye in organelles like
mitochondria.[3] This can be minimized by loading the cells at a lower temperature (e.g.,
room temperature instead of 37°C).[7][13]

e Incomplete Hydrolysis: The presence of partially or fully esterified dye within the cell will lead
to an underestimation of the Ca2* concentration, as these forms are not responsive to
calcium.[11] Allowing for a de-esterification period after washing can help ensure complete
hydrolysis.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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